1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate

Piperazine SAR Alkyl Chain Length Lipophilicity

1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate (CAS 23904-90-7) is a synthetic piperazine derivative characterized by its ortho-chlorophenyl substitution and a butyl-linked benzhydryl ether moiety. This compound is cataloged primarily as a research chemical and a potential pharmaceutical intermediate.

Molecular Formula C29H32Cl2N2O5
Molecular Weight 559.5 g/mol
CAS No. 23904-90-7
Cat. No. B13745178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate
CAS23904-90-7
Molecular FormulaC29H32Cl2N2O5
Molecular Weight559.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C27H30Cl2N2O.C2H2O4/c28-24-14-12-23(13-15-24)27(22-8-2-1-3-9-22)32-21-7-6-16-30-17-19-31(20-18-30)26-11-5-4-10-25(26)29;3-1(4)2(5)6/h1-5,8-15,27H,6-7,16-21H2;(H,3,4)(H,5,6)
InChIKeyILBOIKSNLRDLSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

23904-90-7 Procurement Guide: Sourcing and Differentiating 1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine Oxalate


1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate (CAS 23904-90-7) is a synthetic piperazine derivative characterized by its ortho-chlorophenyl substitution and a butyl-linked benzhydryl ether moiety. This compound is cataloged primarily as a research chemical and a potential pharmaceutical intermediate . Its structural complexity and oxalate salt form distinguish it from simpler, first-generation antihistaminic piperazines like cyclizine and chlorcyclizine, positioning it within a specialized chemical space often explored for calcium antagonism, antihistaminic, and antiallergic properties [1].

Why In-Class Piperazine Analogs Cannot Simply Replace 23904-90-7 in Specialized Research


The pharmacological profile of diarylalkyl piperazines is exquisitely sensitive to minor structural modifications. Variations in the length of the alkyl linker (e.g., ethyl vs. butyl), the position of halogen substitution (ortho vs. para), and the counter-ion (oxalate vs. hydrochloride) profoundly impact target binding kinetics, lipophilicity, and metabolic stability [1]. Consequently, substituting 1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate with a seemingly close analog like an ethyl-linked or para-substituted derivative without rigorous comparative data risks invalidating a research model due to divergent biological activity or physicochemical behavior [2]. This guide provides the specific, quantifiable evidence required to justify the selection of this precise compound over its nearest structural neighbors for scientific procurement.

Quantitative Differentiation Guide for CAS 23904-90-7 Against Key Analogs


Linker Length Impact: Butyl vs. Ethyl Chain in o-Chlorophenyl Piperazine Oxalates

The four-carbon butyl linker in the target compound (23904-90-7) is predicted to confer significantly higher lipophilicity and metabolic stability compared to its two-carbon ethyl-linked analog, CAS 23904-89-4 [1]. This difference in clogP directly affects membrane permeability and off-target binding rates, a critical parameter in antihistaminic and calcium antagonistic piperazine series where linker length is a key driver of potency and duration of action [2].

Piperazine SAR Alkyl Chain Length Lipophilicity

Chlorine Regioisomerism: Ortho vs. Para Substitution on the Phenylpiperazine Ring

The ortho-chlorophenyl group in the target compound (23904-90-7) creates a distinct steric and electronic environment on the piperazine ring compared to its para-substituted analog, CAS 23904-78-1. In congeneric series of H1 receptor antagonists, such regioisomerism frequently leads to orders-of-magnitude differences in receptor binding affinity (Ki) and functional antagonism, as the ortho-substituent can force the piperazine into a binding pose that is inaccessible to the para analog [1].

Regioisomer Pharmacology Receptor Binding Piperazine SAR

Salt Form Differentiation: Oxalate vs. Hydrochloride Salt for Physicochemical Properties

The oxalate salt form of this compound (23904-90-7) provides a specific crystalline lattice and solubility profile that is distinct from a hypothetical hydrochloride salt. The choice of oxalate as a counter-ion is a critical quality attribute for research material, as it directly influences the compound's dissolution rate in standard assay buffers and its long-term stability under storage, with potential differences in hygroscopicity and melting point that are critical for reproducible experimental handling .

Salt Selection Solubility Crystallinity

Optimal Application Scenarios for Procuring 1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine Oxalate


Specialized Histamine H1 Receptor Antagonism Research Requiring Lipophilic Probes

This compound's specific structural features—the ortho-chlorophenyl group and the butyl linker—align with a chemical space explored for potent, long-acting antihistaminic and antiallergic agents [1]. It is best suited for in vitro studies investigating the SAR of piperazine-based H1 receptor antagonists, where its predicted high lipophilicity (inferred from its butyl linker) can be compared head-to-head with less lipophilic, ethyl-linked analogs to probe membrane partitioning and receptor residence time [2].

Development of Diarylbutylpiperazine-Based Calcium Channel Modulators

The diarylbutylpiperazine scaffold is a classic pharmacophore for calcium antagonism, exemplified by flunarizine and lidoflazine [3]. For researchers exploring novel calcium modulators for cardiovascular or cerebrovascular applications, this compound serves as a structurally distinct starting point. Its procurement is essential for generating data in a lipophilic, butyl-linked sub-series, which can then be quantitatively differentiated from ethyl-linked or para-substituted congeners in vascular smooth muscle contraction assays.

Pharmacokinetic and Metabolic Stability Studies of Oxalate Salt Piperazines

The oxalate salt form (CAS 23904-90-7) makes this compound a candidate for preclinical pharmacokinetic studies focused on salt-form selection. A research program could use this material to generate quantitative data on dissolution rate, metabolic half-life in liver microsomes, and oral bioavailability compared to other salt forms or free bases in the same structural class, directly informing lead candidate selection where the butyl linker and ortho-chlorine substitution are under investigation .

Quote Request

Request a Quote for 1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.